molecular formula C23H23F3N2O3S B2817434 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896377-36-9

3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B2817434
CAS No.: 896377-36-9
M. Wt: 464.5
InChI Key: HCPFKDWIKJBPFE-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with a trifluoromethylphenyl group and a 3,4-diethoxybenzamide moiety.

Properties

IUPAC Name

3,4-diethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)21(29)27-12-11-18-14-32-22(28-18)15-5-8-17(9-6-15)23(24,25)26/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPFKDWIKJBPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiazole ring may facilitate interactions with specific protein sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3,4-Dimethoxy-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

  • Key Difference : Methoxy groups replace ethoxy groups at the 3,4-positions of the benzamide.
  • Methoxy derivatives may exhibit faster metabolic clearance due to smaller substituents .

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)

  • Key Difference : An imidazole ring replaces the thiazole core, and a ureido group substitutes the trifluoromethylphenyl moiety.

4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)

  • Key Difference : Incorporates a piperazine-ethoxy linker and a thiophene ring instead of the thiazole.
  • Impact : The piperazine moiety introduces conformational flexibility and basicity, often seen in CNS-targeting ligands (e.g., dopamine D3 receptor modulators). Thiophene’s electron-rich nature may influence π-π stacking interactions .

Functional Group Comparisons

Trifluoromethylphenyl Substituents

  • Example: Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) utilize the trifluoromethyl group for enhanced hydrophobicity and resistance to oxidative metabolism .
  • Role in Target Compound : The 4-(trifluoromethyl)phenyl group on the thiazole ring likely contributes to target binding via hydrophobic interactions and steric effects, similar to agrochemicals like diflufenican .

Benzamide Core Modifications

  • Example: 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) demonstrates antioxidant activity due to phenolic hydroxyl groups.

Spectroscopic Data

  • IR/NMR Trends :
    • The target compound’s ethoxy groups would show C-O-C stretching at ~1100–1250 cm⁻¹ (IR) and δ ~1.3–1.5 ppm (triplet, CH3) in ¹H NMR.
    • Thiazole protons resonate at δ ~7.5–8.5 ppm, distinct from imidazole (δ ~7.0–7.5 ppm) or piperazine (δ ~2.5–3.5 ppm) signals .

Biological Activity

3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, also known as G856-3422, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H23F3N2O3S
  • Molecular Weight : 464.5 g/mol
  • CAS Number : 896377-36-9
  • IUPAC Name : this compound

The compound features a thiazole ring and a trifluoromethyl group, which are known to enhance biological activity in various compounds.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, compounds with similar structural motifs demonstrated moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE . This suggests that G856-3422 may also possess enzyme inhibitory properties that could be explored further.

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays conducted on similar benzamide derivatives have shown varied results. Many compounds were found to avoid cytostatic properties on eukaryotic cell lines like HepG2 and MonoMac6 . The specific cytotoxic profile of G856-3422 remains to be fully elucidated but warrants investigation given the trends observed in analogous compounds.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial activity of thiazole derivatives; found moderate inhibition against Mycobacterium tuberculosis.
Study 2Evaluated enzyme inhibition; reported IC50 values for AChE inhibition in related compounds ranging from 27.04 to 106.75 µM.
Study 3Assessed cytotoxic effects on HepG2 and MonoMac6 cell lines; indicated that many derivatives showed no significant cytotoxicity.

The proposed mechanisms of action for similar compounds typically involve non-covalent interactions with active sites of enzymes or microbial targets. Molecular docking studies suggest that these compounds may bind effectively to the active sites of AChE and BuChE, potentially leading to their inhibitory effects .

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